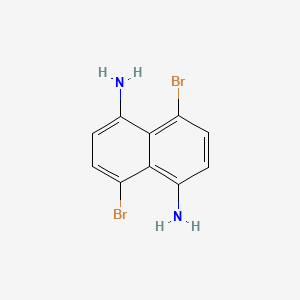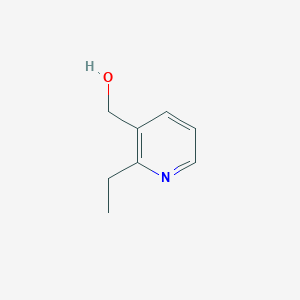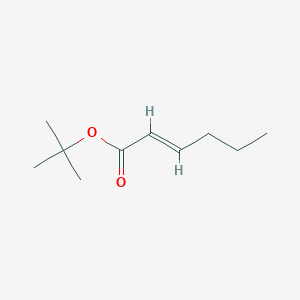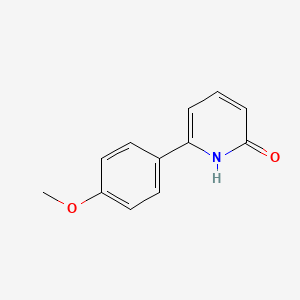
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol
Overview
Description
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an iodine atom at the 6-position, a methoxy group at the 5-position, and a methanol group at the 2-position. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine followed by the introduction of a methanol group. One possible synthetic route could be:
Iodination: Starting with 5-methoxy-pyridine, the compound can be iodinated at the 6-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Methanol Introduction: The iodinated intermediate can then be reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
(6-Iodo-5-methoxy-pyridin-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using a catalyst
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Deiodinated pyridine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Chemistry
In chemistry, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for creating novel compounds.
Biology and Medicine
In biology and medicine, pyridine derivatives are often explored for their potential pharmacological activities. This compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol would depend on its specific biological target. Generally, pyridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxy and iodine substituents might enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
(6-Iodo-5-methoxy-pyridin-2-yl)-methanamine: Similar structure but with an amine group instead of methanol.
(6-Iodo-5-methoxy-pyridin-2-yl)-ethanol: Similar structure but with an ethanol group instead of methanol.
(6-Iodo-5-methoxy-pyridin-2-yl)-methanoic acid: Similar structure but with a carboxylic acid group instead of methanol.
Uniqueness
The uniqueness of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The combination of iodine, methoxy, and methanol groups can provide distinct chemical properties compared to its analogs.
Properties
IUPAC Name |
(6-iodo-5-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGESYWHKNBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(Phenylacetyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3242982.png)




![O-[(6-Chloropyridin-3-yl)methyl]hydroxylamine](/img/structure/B3243016.png)







![3-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B3243084.png)
